Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- 2,4piperidinedione-3-carboxylic acid methyl ester and its derivatives have applications in the synthesis of natural products and pharmacologically interesting compounds. Decarbomethoxylation and alkylation studies on these compounds have been reported (Ibenmoussa et al., 1998).
Gastric Antisecretory Agents
- 4-(Diphenylmethyl)-1-piperidinemethanimine and its analogs have been studied for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).
Anticonvulsant Enaminones
- The crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined. These compounds adopt specific conformations that are relevant to their anticonvulsant activity (Kubicki et al., 2000).
Dopamine D4 Receptor Ligands
- 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole and related compounds have been explored as human dopamine D4 receptor ligands with potential applications in neuroscience and pharmacology (Rowley et al., 1997).
Aurora Kinase Inhibitor
- Compounds including piperidine-4-carboxylic acid derivatives have been studied for their potential in treating cancer by inhibiting Aurora A kinase (ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent and selective antagonist for the CB1 cannabinoid receptor, with implications for developing drugs to treat the side effects of cannabinoids (Shim et al., 2002).
Spasmolytic Effects
- A synthetic piperidine derivative has been evaluated for its myolytic action on the smooth musculature of guinea pig intestine, suggesting potential therapeutic applications in conditions involving smooth muscle spasms (Stochla & Grzybek-Kania, 1975).
Future Directions
Properties
IUPAC Name |
methyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-22-15(21)19-8-6-11(7-9-19)10-17-14(20)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWCTBKRDXEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.